molecular formula C7H3F2NOS B11719830 6,7-Difluorobenzoxazole-2(3H)-thione

6,7-Difluorobenzoxazole-2(3H)-thione

Cat. No.: B11719830
M. Wt: 187.17 g/mol
InChI Key: UBAMSEMTGGHLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluorobenzoxazole-2(3H)-thione is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of fluorine atoms at the 6 and 7 positions of the benzene ring and a thione group at the 2 position of the oxazole ring gives this compound unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluorobenzoxazole-2(3H)-thione typically involves the reaction of 6,7-difluoro-2-aminophenol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluorobenzoxazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding benzoxazole-2-thiol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzoxazole-2-thiol.

    Substitution: Substituted benzoxazoles with various functional groups replacing the fluorine atoms.

Scientific Research Applications

6,7-Difluorobenzoxazole-2(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-Difluorobenzoxazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and specificity. The thione group can participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-1,3-benzoxazole-2-carbaldehyde
  • 2-chloro-6,7-difluoro-1,3-benzoxazole
  • 6,7-Difluoro-1,3-benzoxazole-2,4-diamine

Uniqueness

6,7-Difluorobenzoxazole-2(3H)-thione is unique due to the presence of both fluorine atoms and a thione group, which confer distinct chemical and biological properties. The fluorine atoms enhance its stability and binding affinity, while the thione group allows for redox activity and interaction with various molecular targets.

Properties

Molecular Formula

C7H3F2NOS

Molecular Weight

187.17 g/mol

IUPAC Name

6,7-difluoro-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H3F2NOS/c8-3-1-2-4-6(5(3)9)11-7(12)10-4/h1-2H,(H,10,12)

InChI Key

UBAMSEMTGGHLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=S)O2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.